6-Hydroxy-1-benzofuran-7-carbaldehyde is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound features a hydroxyl group at the 6th position and an aldehyde group at the 7th position of the benzofuran ring. It is recognized for its potential biological activities and applications in medicinal chemistry, making it a subject of interest in various scientific fields.
The compound is synthesized through several methods, primarily involving reactions of specific precursors under controlled conditions. It can be sourced from chemical suppliers or synthesized in laboratory settings.
6-Hydroxy-1-benzofuran-7-carbaldehyde falls under the classification of organic compounds, specifically within the category of heterocyclic compounds due to its fused ring structure. Its molecular formula is , with a molecular weight of 162.14 g/mol.
The synthesis of 6-Hydroxy-1-benzofuran-7-carbaldehyde typically involves multiple steps:
The molecular structure of 6-Hydroxy-1-benzofuran-7-carbaldehyde can be represented by its structural formula and various identifiers:
The structural data indicates that the compound contains functional groups that are crucial for its reactivity and biological activity, specifically the hydroxyl and aldehyde groups which facilitate various chemical interactions.
6-Hydroxy-1-benzofuran-7-carbaldehyde participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Hydroxy-1-benzofuran-7-carbaldehyde involves its interaction with biological targets through hydrogen bonding and other molecular interactions facilitated by its functional groups. These interactions can modulate enzyme activities and influence various biological pathways, making it relevant in studies related to antibacterial properties and enzyme modulation.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
CAS Number | 59254-31-8 |
Molecular Formula | |
Molecular Weight | 162.14 g/mol |
InChI | InChI=1S/C9H6O3/c10-5... |
InChI Key | RIYXZDRTGOMKTR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C2=C1C=CO2)C=O)O |
6-Hydroxy-1-benzofuran-7-carbaldehyde has diverse applications in scientific research:
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5